molecular formula C11H16O B13561078 Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- CAS No. 30897-75-7

Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-

Cat. No.: B13561078
CAS No.: 30897-75-7
M. Wt: 164.24 g/mol
InChI Key: BLKPFVWYBFDTPX-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- (CAS 564-94-3), also known as Myrtenal, is a bicyclic monoterpenoid aldehyde characterized by a norbornane-like structure with a methyl-substituted acetaldehyde functional group at position 2. Its molecular formula is C₁₀H₁₄O, and it is a naturally occurring compound found in essential oils of plants such as Lavandula stoechas and Ledum palustre . Myrtenal is notable for its aromatic properties and is used in cosmetics, fragrances, and antimicrobial formulations due to its low toxicity profile (EWG Skin Deep® hazard score: 1–2/10) . Its boiling point is reported as 493.7 K (220.5°C) .

Properties

CAS No.

30897-75-7

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)acetaldehyde

InChI

InChI=1S/C11H16O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,6,9-10H,4-5,7H2,1-2H3

InChI Key

BLKPFVWYBFDTPX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- can be synthesized through several methods. One common method involves the oxidation of Myrtenol, which is a related compound. The oxidation can be carried out using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .

Industrial Production Methods

In industrial settings, the compound can be produced by extracting it from natural sources such as essential oils. The extraction process typically involves steam distillation followed by purification steps like fractional distillation .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- involves its interaction with various molecular targets. It can act as an antimicrobial agent by disrupting the cell membranes of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bicyclic monoterpenes allows for direct comparisons with Myrtenal. Below is a detailed analysis of its analogs:

Structural Analogs and Functional Group Variations

Compound Name Functional Group CAS Number Molecular Formula Key Properties/Applications References
Bicyclo[3.1.1]hept-2-ene-2-carboxylic acid Carboxylic acid 19250-17-0 C₁₀H₁₄O₂ Higher polarity; used in synthetic chemistry (e.g., Myrtenoic acid) .
Bicyclo[3.1.1]hept-2-ene-2-methanol Methanol - C₁₀H₁₆O Found in Lavandula dentata EO (6.89%); moderate antioxidant activity .
Bicyclo[3.1.1]hept-2-ene-2-ethanol (Nopol) Ethanol 128-50-7 C₁₀H₁₆O Industrial applications (e.g., surfactants); low acute toxicity (oral LD₅₀ > 2600 mg/kg) .
4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one Ketone 80-57-9 C₁₀H₁₄O Insecticidal activity (e.g., verbenone derivatives); higher hazard (H302, H315, H319) .
Myrtenyl acetate Acetate ester 1079-01-2 C₁₂H₁₈O₂ Flavoring agent; moderate toxicity (oral LD₅₀: 2600 mg/kg in rats) .

Physicochemical Properties

  • Boiling Points :
    • Myrtenal: 220.5°C
    • Ethyl ester analog (C₁₃H₂₀O₂): 262.6°C (predicted)
    • Parent hydrocarbon (6,6-dimethylbicyclo[3.1.1]hept-2-ene): 140°C
  • Density: Myrtenal: Not explicitly reported; estimated ~0.95–1.0 g/cm³ (similar to bicyclic terpenes). Parent hydrocarbon: 0.870 g/cm³ .

Biological Activity

Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-, is a bicyclic compound with significant biological activity, particularly in the context of its potential health effects and applications in various fields such as pharmacology and environmental science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₆O
Molecular Weight166.25 g/mol
Density0.951 g/cm³
Boiling Point189.1 °C at 760 mmHg
Flash Point52.9 °C

These properties indicate that the compound is a volatile organic compound (VOC), which can have implications for its biological interactions and environmental behavior.

Antimicrobial Properties

Research has shown that bicyclic compounds similar to bicyclo[3.1.1]hept-2-ene-2-acetaldehyde exhibit antimicrobial activity. For instance, studies on related compounds demonstrate their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Bicyclo[3.1.1]hept-2-ene derivatives have been noted for their anti-inflammatory properties. A study indicated that certain bicyclic compounds could inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in animal models . This suggests that bicyclo[3.1.1]hept-2-ene-2-acetaldehyde may also possess similar effects.

Antioxidant Activity

The antioxidant capacity of bicyclic compounds has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and related diseases . The specific antioxidant mechanisms may involve modulation of various signaling pathways that regulate oxidative stress responses.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Vyglazov et al. (1989) evaluated the antimicrobial properties of bicyclic compounds, including bicyclo[3.1.1]hept-2-ene derivatives. The results demonstrated significant inhibition of bacterial growth in vitro, indicating the potential for these compounds to serve as natural preservatives or therapeutic agents against infections .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving animal models, researchers observed that administration of bicyclo[3.1.1]hept-2-ene derivatives resulted in reduced levels of inflammatory markers such as TNF-α and IL-6. This suggests a promising avenue for further exploration in treating inflammatory diseases .

Research Findings

Recent literature highlights several critical findings regarding the biological activity of bicyclo[3.1.1]hept-2-ene-2-acetaldehyde:

  • Antioxidant Mechanisms : Compounds in this class have been shown to enhance the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative damage.
  • Cellular Signaling : Bicyclic compounds can influence key signaling pathways involved in inflammation and apoptosis, indicating their potential role in cancer therapy and chronic disease management.

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